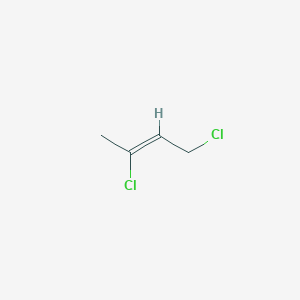

1,3-Dichloro-2-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in most common organic solventssoluble in acetone, benzene, ether and ethanolsolubility in water: reaction. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8749. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

10075-38-4 |

|---|---|

Molecular Formula |

C4H6Cl2 |

Molecular Weight |

124.99 g/mol |

IUPAC Name |

(Z)-1,3-dichlorobut-2-ene |

InChI |

InChI=1S/C4H6Cl2/c1-4(6)2-3-5/h2H,3H2,1H3/b4-2- |

InChI Key |

WLIADPFXSACYLS-RQOWECAXSA-N |

SMILES |

CC(=CCCl)Cl |

Isomeric SMILES |

C/C(=C/CCl)/Cl |

Canonical SMILES |

CC(=CCCl)Cl |

boiling_point |

131 °C 126 °C |

Color/Form |

CLEAR TO STRAW-COLORED LIQUID |

density |

1.161 Relative density (water = 1): 1.2 |

flash_point |

80 °F (CLOSED CUP) 27 °C c.c. |

melting_point |

-75 °C |

Other CAS No. |

926-57-8 10075-38-4 |

physical_description |

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Flammable; Acute Toxic; Irritant |

solubility |

INSOL IN WATER; SOL IN MOST COMMON ORGANIC SOLVENTS Soluble in acetone, benzene, ether and ethanol Solubility in water: reaction |

Synonyms |

(Z)-1,3-Dichloro-2-butene |

vapor_density |

4.31 (Air = 1) Relative vapor density (air = 1): 4.3 |

vapor_pressure |

Vapor pressure, kPa at 25 °C: 1.33 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of 1,3-Dichloro-2-butene

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-butene

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical protocols for this compound. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may work with or encounter this compound.

Core Physicochemical Properties

This compound is a halogenated alkene with the molecular formula C₄H₆Cl₂.[1] It exists as a mixture of cis and trans isomers.[2] The compound is a colorless to light yellow liquid with a characteristic odor.[3][4] It is primarily used as an intermediate in organic synthesis, particularly in the production of 2,3-dichloro-1,3-butadiene, which is a comonomer for polychloroprene synthetic rubber.[3]

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₆Cl₂ | [1][3] |

| Molecular Weight | 124.99 - 125.00 g/mol | [1][3][5] |

| Density | 1.161 g/cm³ | [1][3] |

| Boiling Point | 125°C to 131°C | [1][3] |

| Melting Point | -75°C | [3][4] |

| Flash Point | 27°C - 33°C | [1][3] |

| Vapor Pressure | 12.6 mmHg (1.33 kPa) at 25°C | [3][4] |

| Vapor Density | 4.31 (Air = 1) | [3] |

| Water Solubility | Insoluble; reacts with water | [1][3][4] |

| Solubility in Organic Solvents | Miscible with acetone, ethanol, and other common organic solvents | [1][3] |

| Refractive Index | 1.4692 - 1.473 at 20°C | [1][3] |

| Octanol/Water Partition Coefficient (LogP) | 2.84 | [3] |

| Explosive Limits in Air | 2-13% by volume | [3][4] |

Synthesis and Chemical Reactions

Synthesis of this compound

There are several established methods for the synthesis of this compound. The most common industrial methods include:

-

Chlorination of Butenes : This involves the direct chlorination of 2-butene with chlorine gas under controlled conditions to promote the formation of this compound.[1]

-

Reaction of 2-Chloro-1,3-butadiene with HCl : This method utilizes a copper chloride catalyst to facilitate the reaction between 2-chloro-1,3-butadiene and hydrochloric acid.[3][6]

-

Dehydrochlorination : This approach involves the elimination of a hydrogen chloride molecule from other chlorinated butene derivatives under basic conditions to yield this compound.[1]

References

- 1. Buy this compound (EVT-1231483) | 10075-38-4 [evitachem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1761 - this compound [inchem.org]

- 5. This compound (CAS 926-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Molecular weight and formula of 1,3-Dichloro-2-butene

An In-depth Technical Guide to 1,3-Dichloro-2-butene

For professionals in research, science, and drug development, this guide provides a comprehensive overview of the chemical and physical properties of this compound, along with generalized experimental protocols and a summary of its isomeric forms.

Core Chemical Properties and Formula

This compound is a chlorinated hydrocarbon with the chemical formula C₄H₆Cl₂.[1][2][3][4][5][6][7] It is a colorless to light yellow liquid and is typically available as a mixture of its cis (Z) and trans (E) stereoisomers.[1][4][6][7] This compound serves as a key intermediate in organic synthesis, particularly in the production of polymers and steroids.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₄H₆Cl₂ |

| Molecular Weight | 124.996 g/mol [1][2], ~125.00 g/mol [6][7] |

| CAS Registry Number | 926-57-8 |

| Boiling Point | 125-129 °C |

| Density | 1.161 g/mL at 25 °C |

| Flash Point | 34 °C |

| Appearance | Clear, yellow liquid |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary or found within specific research publications, this section outlines the generalized methodologies for the synthesis and common reactions involving this compound based on publicly available data.

Synthesis of this compound

The industrial synthesis of this compound is achieved through the hydrochlorination of 2-chloro-1,3-butadiene.[1][2]

-

Reaction Overview: 2-chloro-1,3-butadiene + HCl → this compound

-

Methodology:

-

Catalyst: The reaction is typically carried out in the presence of a copper chloride catalyst.[1][2]

-

Reagents: Gaseous hydrogen chloride is bubbled through a solution containing 2-chloro-1,3-butadiene.

-

Solvent: The reaction may be performed in a suitable organic solvent or neat.

-

Temperature Control: The reaction temperature is controlled to optimize for the desired product and minimize side reactions.

-

Purification: The resulting product mixture, containing both cis and trans isomers, is purified by distillation.

-

Use as a Chemical Intermediate: Dehydrochlorination

This compound is a precursor to 2,3-dichloro-1,3-butadiene, a comonomer used in the polymerization of chloroprene (neoprene).[1][2] This conversion is achieved through dehydrochlorination.

-

Reaction Overview: this compound → 2,3-dichloro-1,3-butadiene + HCl

-

Methodology:

-

Base: The reaction is typically performed using a strong base, such as sodium hydroxide or potassium hydroxide, to facilitate the elimination of HCl.

-

Solvent: A solvent that is inert to the reaction conditions, such as a high-boiling point ether or hydrocarbon, is used.

-

Temperature: The reaction mixture is heated to drive the elimination reaction to completion.

-

Product Isolation: The resulting 2,3-dichloro-1,3-butadiene is isolated from the reaction mixture, often by distillation.

-

Logical Relationships of this compound

The following diagram illustrates the relationship between the starting materials, the isomeric forms of this compound, and its subsequent conversion product.

Caption: Synthesis and reaction pathway of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (CAS 926-57-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. quora.com [quora.com]

- 5. US3901950A - Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]

- 6. scbt.com [scbt.com]

- 7. This compound (cis- and trans- mixture) [cymitquimica.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 1,3-dichloro-2-butene, key intermediates in organic synthesis. This document details their chemical and physical properties, synthesis, separation, and spectroscopic characterization.

Physicochemical Properties

The cis ((Z)-1,3-dichlorobut-2-ene) and trans ((E)-1,3-dichlorobut-2-ene) isomers of this compound exhibit distinct physical properties due to their different spatial arrangements. While often supplied as a mixture, understanding the properties of the individual isomers is crucial for specific synthetic applications.

| Property | cis-(Z)-1,3-Dichloro-2-butene | trans-(E)-1,3-Dichloro-2-butene | Mixture (cis and trans) |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | C₄H₆Cl₂ |

| Molecular Weight | 124.99 g/mol [1] | 124.99 g/mol | 124.99 g/mol [1] |

| CAS Number | 926-57-8 (unspecified stereochemistry) | 7415-31-8 | 926-57-8[1] |

| Boiling Point | 128 °C[1] | Data not readily available | 125-129 °C[2][3] |

| Density | 1.145 g/mL[1] | Data not readily available | 1.161 g/mL[2] |

| Refractive Index | 1.475[1] | Data not readily available | ~1.4730[2] |

| Appearance | Colorless to light yellow liquid[4] | Colorless to light yellow liquid | Colorless to light yellow clear liquid[4] |

Synthesis and Separation of Isomers

Synthesis

The primary industrial method for the synthesis of this compound involves the hydrochlorination of 2-chloro-1,3-butadiene (chloroprene).[5] This reaction typically yields a mixture of the cis and trans isomers.

Experimental Protocol: Synthesis of this compound Isomers

Principle: The addition of hydrogen chloride to the conjugated diene 2-chloro-1,3-butadiene proceeds via both 1,2- and 1,4-addition mechanisms, followed by allylic rearrangement, to yield a mixture of dichlorobutene isomers, including this compound. The presence of a copper chloride catalyst facilitates the reaction.[5]

Materials:

-

2-chloro-1,3-butadiene (chloroprene)

-

Concentrated hydrochloric acid

-

Copper(I) chloride (catalyst)

-

Anhydrous calcium chloride (for drying)

-

Suitable reaction solvent (e.g., dichloromethane)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Cool the flask in an ice bath.

-

Slowly add 2-chloro-1,3-butadiene to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

-

Pour the reaction mixture into a separatory funnel containing cold water and extract the organic layer with a suitable solvent like dichloromethane.

-

Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent by rotary evaporation to obtain the crude mixture of this compound isomers.

Diagram of Synthetic Pathway:

Caption: Synthesis of this compound isomers.

Separation of Isomers

The separation of the cis and trans isomers of this compound can be achieved by fractional distillation, taking advantage of their different boiling points.[6]

Experimental Protocol: Separation by Fractional Distillation

Principle: Fractional distillation separates liquid mixtures based on differences in the boiling points of the components. The component with the lower boiling point will vaporize more readily and can be collected as the distillate.

Apparatus:

-

Round-bottom flask

-

Fractional distillation column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

Procedure:

-

Charge the round-bottom flask with the crude mixture of this compound isomers.

-

Assemble the fractional distillation apparatus.

-

Heat the mixture gently. As the mixture begins to boil, the vapor will rise through the fractional distillation column.

-

Carefully monitor the temperature at the top of the column. The temperature should plateau as the vapor of the lower-boiling point isomer reaches the thermometer.

-

Collect the distillate at this constant temperature. This fraction will be enriched in the lower-boiling point isomer.

-

Once the lower-boiling point isomer has been distilled, the temperature at the top of the column will rise.

-

Change the receiving flask to collect the higher-boiling point isomer as it distills.

-

The efficiency of the separation is dependent on the efficiency of the fractional distillation column and the difference in the boiling points of the isomers.

Logical Workflow for Synthesis and Separation:

Caption: Workflow for synthesis and separation.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectra of the two isomers are expected to show differences in the chemical shifts and coupling constants of the vinylic and allylic protons.

¹³C NMR Spectroscopy: The carbon NMR spectra will also exhibit distinct chemical shifts for the carbons involved in and adjacent to the double bond.

| Isomer | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| cis-1,3-Dichloro-2-butene | Vinylic proton chemical shifts and coupling constants will be characteristic of a cis-alkene. | Chemical shifts for the sp² and sp³ carbons will be influenced by the steric hindrance of the cis-chlorine atoms. |

| trans-1,3-Dichloro-2-butene | Vinylic proton chemical shifts and coupling constants will be characteristic of a trans-alkene. | The chemical shifts will differ from the cis isomer due to the different geometric arrangement. |

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers will show characteristic C-H and C=C stretching and bending vibrations. A key differentiating feature is often found in the out-of-plane C-H bending region. Trans-alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent in the corresponding cis-isomer.

Applications in Synthesis

This compound serves as a valuable intermediate in various organic syntheses. It is notably used in the production of 2,3-dichloro-1,3-butadiene, a comonomer in the manufacture of polychloroprene synthetic rubber.[7] The individual isomers can be utilized in stereospecific reactions where the geometry of the double bond is crucial for the desired outcome.

References

- 1. (Z)-1,3-dichlorobut-2-ene [stenutz.eu]

- 2. wwmponline.com [wwmponline.com]

- 3. This compound CAS#: 926-57-8 [m.chemicalbook.com]

- 4. This compound (cis- and trans- mixture) [cymitquimica.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of 1,3-Dichloro-2-butene: Density and Refractive Index

This technical guide provides a comprehensive overview of the density and refractive index of 1,3-Dichloro-2-butene, a chemical intermediate used in organic synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and includes workflow diagrams for these procedures.

Quantitative Data

The density and refractive index of this compound have been reported, often for a mixture of its cis and trans isomers. The following table summarizes the available data from various sources.

| Property | Isomer/Mixture | Value | Temperature (°C) | Source |

| Density | (Z)-1,3-dichlorobut-2-ene | 1.145 g/mL | Not Specified | [2] |

| Mixture of cis and trans | 1.16 g/mL | Not Specified | [3] | |

| Mixture of cis and trans | 1.161 g/mL | Not Specified | [1][4] | |

| Mixture of cis and trans | 1.16 g/mL | Not Specified | [5] | |

| Refractive Index | Mixture of cis and trans | 1.4710 - 1.4750 | 20 | [6] |

| (Z)-1,3-dichlorobut-2-ene | 1.475 | Not Specified | [2] | |

| Mixture of cis and trans | 1.469 - 1.473 | Not Specified | [3] | |

| Mixture of cis and trans | 1.4730 | Not Specified | [4] | |

| Mixture of cis and trans | 1.4692 | 20 | [1] | |

| Mixture of cis and trans | 1.4690 - 1.4730 | 20 | [5] |

Experimental Protocols

Detailed experimental procedures for determining the density and refractive index of this compound are not explicitly published. However, standard methodologies for liquids are applicable.

1. Determination of Density

The density of a liquid organic compound like this compound can be accurately determined using a pycnometer or a digital densitometer. The general procedure using a pycnometer is as follows:

-

Preparation: The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is thoroughly cleaned and dried.

-

Mass of Empty Pycnometer: The mass of the empty, dry pycnometer is accurately measured using an analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside. The filled pycnometer is then weighed.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. The mass of the water-filled pycnometer is then determined.

-

Calculation: The density of the sample is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water at the experimental temperature.

2. Determination of Refractive Index

The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. This instrument measures the angle at which light is refracted as it passes from the air into the liquid sample.[7]

-

Calibration: The refractometer is first calibrated using a standard liquid with a known refractive index, often distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial as the refractive index is temperature-dependent.[7] Measurements are commonly taken at 20°C using the sodium D-line (589 nm).[7]

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Density Measurement using a Pycnometer.

Caption: Workflow for Refractive Index Measurement.

References

- 1. This compound | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-1,3-dichlorobut-2-ene [stenutz.eu]

- 3. This compound CAS#: 926-57-8 [m.chemicalbook.com]

- 4. This compound, cis + trans, 25g | Worldwide Life Sciences [wwmponline.com]

- 5. This compound, Mixture of cis and trans Isomers 96%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. This compound, cis + trans, 98%, stab. with BHT 25 g | Request for Quote [thermofisher.com]

- 7. athabascau.ca [athabascau.ca]

An In-depth Technical Guide on the Octanol-Water Partition Coefficient of 1,3-Dichloro-2-butene

This technical guide provides a comprehensive overview of the octanol-water partition coefficient (Log P) of 1,3-Dichloro-2-butene, tailored for researchers, scientists, and professionals in drug development. It covers quantitative data, detailed experimental methodologies, and the toxicological context of this compound.

Introduction to the Octanol-Water Partition Coefficient (Log P)

The octanol-water partition coefficient (Kow or P) is a critical physicochemical property that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium.[1][2] The logarithm of this ratio is denoted as Log P.[1]

Log P = log₁₀ ([solute]ₒ꜀ₜₐₙₒₗ / [solute]ᵥᵥₐₜₑᵣ)

A positive Log P value indicates a preference for the lipid (octanol) phase, signifying higher lipophilicity (hydrophobicity), while a negative value suggests a preference for the aqueous (water) phase, indicating higher hydrophilicity.[1] This parameter is a key determinant of the environmental fate and toxicological properties of a substance, influencing its absorption, distribution, metabolism, and excretion (ADME) in biological systems.[1][3]

Quantitative Data for this compound

This compound (CAS No: 926-57-8) is a colorless to straw-colored liquid used as an intermediate in organic synthesis and pesticide production.[4][5] The following table summarizes the available experimental and calculated Log P values for this compound.

| Parameter | Value | Type | Source(s) |

| Octanol-Water Partition Coefficient (log Pow) | 2.84 | Experimental | ICSC 1761, PubChem |

| Octanol-Water Partition Coefficient (logPoct/wat) | 2.368 | Calculated | Cheméo (Crippen's method) |

Experimental Protocols for Log P Determination

The determination of Log P can be performed using several established methods. The most common are the Shake Flask method and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

The Shake Flask method is considered the "gold standard" for its accuracy and is suitable for a wide range of substances.[1] The fundamental principle involves directly measuring the concentration of the solute in both the octanol and water phases after they have reached equilibrium.

Detailed Methodology:

-

Preparation of Phases: High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to become distinct.[6]

-

Dissolution of Solute: A small amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water. The choice of solvent depends on whether the Log P is expected to be high or low.

-

Partitioning: A volume of the solute-containing phase is mixed with a volume of the other phase in a vessel. The mixture is then agitated (e.g., by shaking or stirring) at a constant temperature until equilibrium is established. For volatile compounds like this compound, care must be taken to minimize headspace and prevent loss.

-

Phase Separation: The mixture is centrifuged to ensure a clear separation of the octanol and water layers.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or HPLC.

-

Calculation: The Log P is calculated using the logarithm of the ratio of the concentrations measured in the octanol and water phases.

Caption: Workflow of the Shake Flask method for Log P determination.

This method is faster than the Shake Flask method and is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its Log P.[1][7]

Detailed Methodology:

-

System Setup: An HPLC system with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., methanol-water mixture) is used.[7]

-

Calibration: A series of standard compounds with known Log P values are injected into the HPLC system to create a calibration curve that correlates retention time with Log P.[7]

-

Sample Analysis: A solution of this compound is injected into the system under the same conditions as the standards.

-

Determination of Retention Time: The retention time of this compound is measured.

-

Log P Estimation: The Log P of this compound is then estimated by interpolating its retention time on the calibration curve.[7]

Principle of Partitioning and Toxicological Implications

The Log P value of 2.84 indicates that this compound is moderately lipophilic and will preferentially partition into fatty tissues and organic matter over aqueous environments.[5][8] This property is crucial for understanding its biological and environmental behavior.

Caption: Principle of octanol-water partitioning for this compound.

No specific signaling pathways have been identified for this compound. Its toxicity is generally characterized by irritation, corrosion, and potential damage to organs like the liver and kidneys upon exposure.[4][9] The substance can be absorbed into the body through inhalation, skin contact, and ingestion.[8] Its lipophilicity facilitates absorption through the skin and distribution into tissues.

The general toxicological pathway involves exposure leading to absorption and distribution, followed by metabolic processes and interaction with cellular components, ultimately resulting in adverse health effects.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 3. epa.gov [epa.gov]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. This compound | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. ICSC 1761 - this compound [inchem.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Commercial Availability and Technical Guide for Stabilized 1,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, properties, and synthetic applications of stabilized 1,3-dichloro-2-butene, a key intermediate in various organic syntheses, including the preparation of pharmaceutical compounds. This document outlines its chemical and physical characteristics, stabilization methods, and detailed experimental protocols for its analysis and use in forming critical precursors for drug development.

Commercial Availability and Stabilization

This compound is commercially available from several chemical suppliers, typically as a mixture of its cis and trans isomers. To ensure stability and prevent degradation or polymerization, it is commonly supplied with an inhibitor.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Product Name | Purity | Stabilizer | CAS Number |

| Thermo Fisher Scientific (Alfa Aesar) | This compound, cis + trans, 98%, stab. with BHT | >97.5% (GC, cis+trans)[1] | Butylated hydroxytoluene (BHT)[1] | 926-57-8[1] |

| TCI America | This compound (cis- and trans- mixture) | >95.0% (GC) | Not specified | 926-57-8 |

| Santa Cruz Biotechnology | This compound, cis + trans | Not specified | Not specified | 926-57-8 |

Stabilization:

Chlorinated hydrocarbons like this compound can be susceptible to degradation over time, particularly when exposed to heat, light, or air. This can lead to the formation of acidic byproducts (such as HCl) and polymers. To mitigate this, commercial preparations are often stabilized. The most commonly used stabilizer for this compound is Butylated hydroxytoluene (BHT) , a phenolic antioxidant that functions as a free radical scavenger. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place under an inert atmosphere.

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe handling and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂ | [2] |

| Molecular Weight | 124.99 g/mol | [2] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 131 °C | [2] |

| Melting Point | -75 °C | [2] |

| Density | 1.161 g/cm³ | [2] |

| Refractive Index | 1.4692 @ 20 °C/D | [2] |

| Solubility | Insoluble in water; soluble in most common organic solvents | [2] |

| Vapor Density | 4.31 (Air = 1) | [2] |

| Flash Point | 27 °C | [2] |

Safety and Handling:

This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as a flammable liquid and is toxic if swallowed or inhaled. It can cause severe skin burns and eye damage. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthetic Applications in Drug Development

This compound is a valuable C4 building block in organic synthesis. One of its most significant applications is as a precursor to 2,3-dichloro-1,3-butadiene, a diene used in Diels-Alder reactions for the construction of cyclic systems, including the core structures of steroids.[2] This pathway is relevant for the synthesis of 19-nortestosterone derivatives and other complex pharmaceutical molecules.

Synthesis of 2,3-Dichloro-1,3-butadiene

The primary synthetic utility of this compound in this context is its conversion to 2,3-dichloro-1,3-butadiene via dehydrochlorination.

Caption: Synthesis of 2,3-dichloro-1,3-butadiene.

Application in Steroid Synthesis via Diels-Alder Reaction

The resulting 2,3-dichloro-1,3-butadiene can then be used as a diene in a [4+2] cycloaddition (Diels-Alder) reaction with a suitable dienophile to construct the A and B rings of a steroid nucleus. This is a powerful strategy for creating the foundational tetracyclic structure of many steroidal drugs.

Caption: Diels-Alder approach to steroid synthesis.

Experimental Protocols

Quality Control and Analysis of this compound by GC-MS

Objective: To determine the purity and isomeric ratio of a commercial sample of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing the volatile isomers of dichlorobutene.

Table 3: GC-MS Experimental Parameters

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | DB-VRX (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 200 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min |

| MS Interface Temp | 230 °C |

| Ion Source Temp | 200 °C |

| Mass Range | m/z 40-200 |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as hexane or dichloromethane (e.g., 1 µL in 1 mL).

Expected Results: The chromatogram will show distinct peaks for the cis and trans isomers. The mass spectrometer will confirm the molecular weight (m/z 124 for the molecular ion) and provide characteristic fragmentation patterns. The relative peak areas can be used to determine the isomeric ratio and overall purity.

Dehydrochlorination of this compound to 2,3-Dichloro-1,3-butadiene (Representative Protocol)

Objective: To synthesize 2,3-dichloro-1,3-butadiene from this compound. This protocol is based on general procedures for the dehydrochlorination of chlorinated butanes and butenes.[3]

Materials:

-

This compound

-

Aqueous sodium hydroxide (e.g., 20% w/v) or calcium hydroxide slurry

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Organic solvent (e.g., dichloromethane or toluene)

-

Polymerization inhibitor (e.g., a small amount of BHT or hydroquinone)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, and distillation apparatus.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound, the organic solvent, and a polymerization inhibitor.

-

With vigorous stirring, add the aqueous base solution to the flask. If using a phase-transfer catalyst, add it at this stage.

-

Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by taking small aliquots of the organic layer and analyzing by GC-MS.

-

After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation at low temperature and reduced pressure to avoid loss of the volatile product.

-

The crude 2,3-dichloro-1,3-butadiene can be purified by fractional distillation under reduced pressure. The product is highly prone to polymerization and should be stored with an inhibitor at low temperature.

Caption: Dehydrochlorination experimental workflow.

This technical guide provides a foundational understanding of the commercial availability and synthetic utility of stabilized this compound for professionals in research and drug development. The provided protocols and data are intended to serve as a starting point for further investigation and application in the synthesis of complex molecules.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dichloro-2-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-butene is a versatile chlorinated alkene that serves as a key intermediate in various organic syntheses. Its reactivity, stemming from the presence of two chlorine atoms and a double bond, allows for a range of transformations, making it a valuable building block for the synthesis of complex molecules, including specialty polymers and pharmaceutical precursors. This document provides detailed application notes and experimental protocols for the primary uses of this compound in organic synthesis.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis. It is a flammable and toxic liquid that should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [4] |

| Molecular Weight | 124.99 g/mol | [4] |

| Appearance | Clear to straw-colored liquid | [4] |

| Boiling Point | 131 °C | [4] |

| Melting Point | -75 °C | [4] |

| Flash Point | 27 °C | [4] |

| Density | 1.161 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in most common organic solvents | [4] |

| Refractive Index | 1.4692 @ 20 °C/D | [4] |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. |

| H301: Toxic if swallowed | P270: Do not eat, drink or smoke when using this product. |

| H332: Harmful if inhaled | P271: Use only outdoors or in a well-ventilated area. |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

Applications in Organic Synthesis

The primary applications of this compound in organic synthesis revolve around its use as a precursor to dienes and as a substrate for nucleophilic substitution reactions.

Synthesis of 2,3-Dichloro-1,3-butadiene

This compound is a key intermediate in the production of 2,3-dichloro-1,3-butadiene, a monomer used in the manufacture of specialty neoprene rubbers.[5][6] The synthesis is achieved through a dehydrochlorination reaction. While industrial processes may vary, a laboratory-scale procedure can be adapted from related dehydrochlorination reactions of chlorinated butanes.[2]

Experimental Protocol 1: Dehydrochlorination of this compound

Objective: To synthesize 2,3-dichloro-1,3-butadiene via dehydrochlorination of this compound.

Materials:

-

This compound

-

Aqueous calcium hydroxide slurry (lime slurry) or sodium hydroxide solution

-

Polymerization inhibitor (e.g., hydroquinone)

-

Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and distillation head

-

Heating mantle

-

Receiving flask

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood.

-

To the round-bottom flask, add the this compound and the aqueous base (e.g., lime slurry).[2] A slight excess of the base is typically used.

-

Add a small amount of a polymerization inhibitor to the reaction mixture.

-

Heat the mixture to reflux. The temperature of the vapors should be monitored at the distillation head.

-

The dehydrochlorination reaction will produce 2,3-dichloro-1,3-butadiene, which forms a low-boiling azeotrope with water.[2]

-

Collect the condensate that distills at the boiling point of the 2,3-dichloro-1,3-butadiene/water azeotrope (approximately 79-81 °C).[2]

-

Continue the reflux and distillation until the production of the azeotrope ceases.

-

The collected distillate will separate into an organic and an aqueous layer. Separate the organic layer containing the product.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and purify further by fractional distillation if necessary.

Expected Yield: Moderate to good. Yields are dependent on the specific reaction conditions and the efficiency of the distillation.

Table 3: Product Characterization for 2,3-Dichloro-1,3-butadiene

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄Cl₂ | [5] |

| Molecular Weight | 122.98 g/mol | [5] |

| Boiling Point | 98 °C | [5] |

| Density | 1.1829 g/cm³ | [5] |

Nucleophilic Substitution Reactions

The chlorine atoms in this compound are susceptible to nucleophilic attack, allowing for the introduction of various functional groups. Reactions with nucleophiles such as amines can lead to the formation of substituted butenes, which are valuable intermediates in the synthesis of more complex molecules, including nitrogen-containing heterocycles.[7][8] It is important to note that reactions with amines can lead to multiple substitutions.[7]

Experimental Protocol 2: Nucleophilic Substitution with a Primary Amine

Objective: To synthesize an N-substituted butene derivative from this compound and a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline or a simple alkylamine)

-

Anhydrous solvent (e.g., ethanol, THF)

-

Non-nucleophilic base (optional, e.g., triethylamine)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

-

Under a nitrogen atmosphere, add the primary amine (at least 2.0 eq to act as both nucleophile and base, or 1.1 eq of the amine and 1.2 eq of a non-nucleophilic base).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

-

If an amine hydrochloride salt has precipitated, filter the mixture.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Expected Products and Yields: The reaction can yield a mixture of mono- and di-substituted products, as well as products of allylic rearrangement. The product distribution will depend on the reaction conditions and the nature of the amine. Yields are variable.

Precursor to Organometallic Reagents

While challenging due to the presence of two halogen atoms, this compound can potentially be used to form organometallic reagents, such as Grignard or organolithium reagents. These reagents can then be used in carbon-carbon bond-forming reactions. The formation of such reagents from dihaloalkenes is often complicated by intramolecular side reactions (e.g., Wurtz-type coupling) and the formation of di-Grignard reagents.[1]

Application Note on Grignard Reagent Formation:

The preparation of a Grignard reagent from this compound requires careful control of reaction conditions to favor the formation of the mono-Grignard reagent and minimize side reactions. Key considerations include:

-

Stoichiometry: Using an excess of this compound relative to magnesium can help to consume the magnesium before significant formation of the di-Grignard reagent occurs.[1]

-

Slow Addition: A slow, dropwise addition of the dichlorobutene to the magnesium turnings helps to maintain a low concentration of the initially formed mono-Grignard reagent, reducing the likelihood of further reaction.[1]

-

Activation of Magnesium: The magnesium surface may need to be activated to initiate the reaction. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

-

Solvent: Anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are essential.[9]

Due to the complexities involved, the in-situ formation and immediate reaction with an electrophile are often preferred to minimize decomposition and side reactions of the organometallic intermediate.

Intermediate in Steroid Synthesis

Conclusion

This compound is a valuable, albeit hazardous, chemical intermediate with significant applications in the synthesis of polymers and as a versatile building block in organic synthesis. The protocols and application notes provided herein offer a foundation for its use in a laboratory setting. Researchers should exercise caution and adhere to strict safety protocols when handling this compound. Further research into its applications, particularly in the synthesis of complex molecules, is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. US2626964A - Preparation of 2, 3-dichloro-1, 3-butadiene by dehydrochlorination of 1, 2, 3, 4-tetrachlorobutane - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. 2,3-Dichlorobutadiene - Wikipedia [en.wikipedia.org]

- 5. www1.udel.edu [www1.udel.edu]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 9. rroij.com [rroij.com]

Application Notes and Protocols: 1,3-Dichloro-2-butene as a Key Intermediate in the Synthesis of 19-Nortestosterone Steroids

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of 1,3-dichloro-2-butene as a crucial intermediate in the synthesis of 19-nortestosterone and its derivatives. 19-Nortestosterone, also known as nandrolone, is a potent anabolic steroid with various therapeutic applications. The synthetic pathway described herein focuses on the construction of the steroid's A-ring via a modified Robinson annulation, specifically the Wichterle reaction, which utilizes this compound as a four-carbon building block. This document offers detailed experimental protocols, quantitative data, and a visualization of the synthetic workflow and the relevant biological signaling pathway.

Introduction

19-Nortestosterone and its derivatives are a class of synthetic steroids that exhibit significant anabolic effects with reduced androgenic properties compared to testosterone.[1] This favorable anabolic-to-androgenic ratio has led to their investigation and use in various clinical settings, including the treatment of anemia, osteoporosis, and muscle wasting diseases. The chemical synthesis of 19-nortestosterone can be achieved through various routes, often starting from readily available steroid precursors. One notable strategy involves the de novo construction of the A-ring onto a pre-existing CD-ring fragment. In this context, this compound has emerged as a valuable C4-synthon. Its application in a variation of the Robinson annulation, known as the Wichterle reaction, allows for the efficient formation of the characteristic α,β-unsaturated ketone moiety in the A-ring of the steroid nucleus.[2]

Data Presentation

While specific quantitative data for the direct synthesis of 19-nortestosterone using this compound is not extensively detailed in publicly available literature, the following table summarizes typical yields and conditions for the key Wichterle reaction step in the synthesis of related steroid structures. This data is compiled from analogous reactions reported in steroid synthesis literature.

| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |

| Wichterle Reaction (A-ring formation) | Seco-steroid precursor (e.g., a Wieland-Miescher ketone analogue), 1,3-dichloro-cis-2-butene | 1. Base (e.g., NaH, KOtBu) in an inert solvent (e.g., THF, benzene) 2. Acidic workup (e.g., H2SO4) | Enone intermediate for 19-nortestosterone | 60-80 (estimated) | [2] |

| Reduction of 17-keto group | Enone intermediate | NaBH4, EtOH | 19-Nortestosterone | >90 | General steroid chemistry |

| Spectroscopic Data for 19-Nortestosterone | |||||

| ¹H NMR (CDCl₃, δ) | ~0.9 (s, 3H, C18-H), ~5.8 (s, 1H, C4-H) | [3] | |||

| ¹³C NMR (CDCl₃, δ) | ~199 (C3), ~170 (C5), ~124 (C4) | [3] | |||

| Mass Spectrum (m/z) | 274 (M⁺) | [4] |

Experimental Protocols

The following is a generalized protocol for the synthesis of a 19-nortestosterone precursor using the Wichterle reaction with this compound. Researchers should adapt and optimize these conditions based on their specific substrate and available laboratory equipment.

Protocol 1: Synthesis of the 19-Nortestosterone A-Ring via Wichterle Reaction

Materials:

-

Appropriate bicyclic or tricyclic ketone precursor (e.g., a derivative of the Wieland-Miescher ketone)

-

1,3-dichloro-cis-2-butene

-

Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Anhydrous tetrahydrofuran (THF) or benzene

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Chromatography supplies for purification

Procedure:

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting ketone precursor (1 equivalent) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Slowly add a suspension of sodium hydride (1.1 equivalents) in mineral oil or a solution of potassium tert-butoxide in THF to the reaction mixture. Stir at 0 °C for 1 hour to ensure complete enolate formation.

-

Michael Addition: Add a solution of 1,3-dichloro-cis-2-butene (1.2 equivalents) in anhydrous THF dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: Carefully quench the reaction by the slow addition of water at 0 °C. Add concentrated sulfuric acid dropwise until the solution is acidic. Heat the mixture to reflux for 2-4 hours to facilitate hydrolysis and cyclization.

-

Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enone intermediate.

Protocol 2: Reduction of the 17-Keto Group to Yield 19-Nortestosterone

Materials:

-

Enone intermediate from Protocol 1

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the enone intermediate (1 equivalent) in ethanol in a round-bottom flask.

-

Cool the solution to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 30 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to yield crude 19-nortestosterone, which can be further purified by recrystallization or chromatography.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for 19-nortestosterone.

19-Nortestosterone Signaling Pathway

Caption: 19-Nortestosterone signaling pathway.

Conclusion

This compound serves as a practical and efficient C4 building block for the synthesis of the 19-nortestosterone steroid framework. The Wichterle reaction, a modification of the Robinson annulation, provides a reliable method for the construction of the A-ring, leading to the formation of a key enone intermediate. Subsequent reduction of this intermediate yields 19-nortestosterone. The anabolic effects of 19-nortestosterone are mediated through its interaction with the androgen receptor, leading to the modulation of gene expression and subsequent physiological responses. The protocols and data presented in these application notes offer a foundational guide for researchers in the fields of medicinal chemistry and drug development for the synthesis and study of this important class of steroids. Further optimization of reaction conditions may be necessary to achieve higher yields and purity for specific derivatives.

References

- 1. Comparative evaluation of androgen and progesterone receptor transcription selectivity indices of 19-nortestosterone-derived progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Robinson annulation - Wikipedia [en.wikipedia.org]

- 3. Steroids and NMR [ouci.dntb.gov.ua]

- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]

Application Notes: Modifying Chloroprene Polymerization with 1,3-Dichloro-2-butene Derivatives for Enhanced Polymer Properties

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,3-dichloro-2-butene as a precursor to 2,3-dichloro-1,3-butadiene, a comonomer in chloroprene polymerization. The incorporation of 2,3-dichloro-1,3-butadiene is a key strategy for modifying the properties of polychloroprene, commonly known as neoprene, to enhance features such as crystallization resistance.

Introduction

This compound is primarily used as an intermediate in the production of 2,3-dichloro-1,3-butadiene. This derivative serves as a commercially significant comonomer in the free-radical emulsion polymerization of chloroprene. The introduction of 2,3-dichloro-1,3-butadiene into the polychloroprene backbone disrupts its regularity, thereby imparting improved flexibility at low temperatures and resistance to crystallization. This modification is crucial for applications requiring consistent elastomeric performance over a wide temperature range.

Role of 2,3-Dichloro-1,3-butadiene in Chloroprene Copolymerization

The primary function of incorporating 2,3-dichloro-1,3-butadiene into the chloroprene polymer chain is to inhibit the natural tendency of polychloroprene to crystallize upon cooling or under strain. This is achieved by introducing structural irregularities that hinder the alignment of polymer chains.

Key Benefits of Copolymerization:

-

Enhanced Crystallization Resistance: The addition of 2,3-dichloro-1,3-butadiene significantly lowers the crystallization rate of the resulting copolymer.

-

Improved Low-Temperature Flexibility: By preventing crystallization, the copolymer remains flexible at lower temperatures compared to chloroprene homopolymer.

-

Modification of Mechanical Properties: The comonomer can also influence the tensile strength and elongation at break of the final product.

Quantitative Data on Copolymer Properties

The ratio of chloroprene to 2,3-dichloro-1,3-butadiene is a critical parameter that dictates the final properties of the copolymer. While extensive public data is limited, the following tables summarize available information on the impact of this comonomer.

Table 1: Monomer Ratios in Copolymerization

| Chloroprene (mass %) | 2,3-Dichloro-1,3-butadiene (mass %) | Expected Outcome |

| 100 | 0 | Standard Polychloroprene |

| 90 | 10 | Improved Crystallization Resistance |

| 80 | 20 | Good Flexibility and Crystallization Suppression |

| 70 | 30 | Enhanced Flexibility |

Table 2: Physical and Chemical Properties of a Generic Copolymer

| Property | Value |

| CAS Number | 25067-95-2 |

| Molecular Formula | (C₄H₅Cl)n(C₄H₄Cl₂)m |

| Appearance | Milky white, beige, or light brown flakes/lumps |

| Density | ~1.23 g/mL |

| Melting Point | 80-130 °C |

| Boiling Point | 98 °C at 760 mmHg |

| Flash Point | 37.2 °C |

Experimental Protocols

The following protocols are based on standard free-radical emulsion polymerization techniques for chloroprene, adapted for copolymerization with 2,3-dichloro-1,3-butadiene.

Materials and Equipment

-

Monomers: 2-chloro-1,3-butadiene (chloroprene), 2,3-dichloro-1,3-butadiene

-

Water: Deoxygenated, deionized water

-

Surfactant: Sodium dodecylbenzenesulfonate or disproportionated rosin acid soap

-

Initiator: Potassium persulfate (K₂S₂O₈)

-

Chain Transfer Agent: n-Dodecyl mercaptan (n-DDM)

-

pH Adjustment: Sodium hydroxide (NaOH)

-

Shortstop Agent: A solution of a hydroquinone or other free-radical scavenger

-

Equipment: Jacketed glass reactor with mechanical stirrer, condenser, thermometer, nitrogen inlet/outlet, and syringe ports.

Protocol for Emulsion Copolymerization

This protocol outlines the synthesis of a chloroprene/2,3-dichloro-1,3-butadiene copolymer. The ratios of monomers can be adjusted according to the desired properties as indicated in Table 1.

-

Reactor Setup: Assemble the jacketed glass reactor system. Ensure all glassware is clean and dry. Purge the system with nitrogen for at least 30 minutes to remove oxygen.

-

Aqueous Phase Preparation: In the reactor, charge 120 parts by mass of deoxygenated water, 3.0 parts of disproportionated rosin, and 0.6 parts of sodium hydroxide. Stir under a gentle nitrogen flow until all components are dissolved.

-

Oil Phase Preparation: In a separate, sealed flask, prepare the monomer mixture. For an 80:20 mass ratio, combine 80 parts of chloroprene and 20 parts of 2,3-dichloro-1,3-butadiene. Add 0.3 parts of n-dodecyl mercaptan as a chain transfer agent to control molecular weight.

-

Emulsification: Add the oil phase to the aqueous phase in the reactor with vigorous stirring to form a stable monomer emulsion.

-

Reaction Initiation: Bring the reactor contents to the desired polymerization temperature (e.g., 40°C) using a circulating water bath. Once the temperature is stable, inject the initiator solution (e.g., 0.2 parts of potassium persulfate dissolved in a small amount of water).

-

Polymerization: Maintain the temperature and stirring speed. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or gas chromatography).

-

Termination: When the desired monomer conversion is reached (typically 60-70%), add a shortstop agent to terminate the polymerization.

-

Post-Polymerization: Cool the reactor to room temperature. Remove unreacted monomers by steam stripping under reduced pressure.

-

Isolation: The resulting polymer latex can be coagulated by adding an electrolyte solution (e.g., calcium chloride) or by freeze-thawing. The coagulated polymer should be washed thoroughly with water and dried under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

Visualizations

The following diagrams illustrate the key processes and relationships in the copolymerization of chloroprene with 2,3-dichloro-1,3-butadiene.

Caption: Experimental workflow for emulsion copolymerization.

Caption: Free-radical copolymerization mechanism.

Application Notes and Protocols: Electrophilic Reactions of 1,3-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-2-butene is a halogenated alkene with a unique structural motif, featuring both vinylic and allylic chlorine atoms. This arrangement of functional groups influences its reactivity towards electrophiles. The electron-withdrawing nature of the chlorine atoms deactivates the double bond towards electrophilic attack compared to simple alkenes. However, the potential for the formation of stabilized carbocation intermediates allows for a range of electrophilic addition and substitution reactions under appropriate conditions. These reactions are valuable in synthetic organic chemistry for the introduction of diverse functionalities, making this compound a potentially useful building block in the synthesis of complex molecules, including pharmaceutical intermediates.

This document provides an overview of the reactions of this compound with various electrophiles, including detailed protocols for key transformations and a summary of available quantitative data.

Halogenation: Addition of Chlorine and Bromine

The addition of halogens, such as chlorine (Cl₂) and bromine (Br₂), across the double bond of this compound is a characteristic electrophilic addition reaction. The reaction proceeds through a cyclic halonium ion intermediate, leading to the formation of tetra- and dihalo-dibromo-butane derivatives, respectively.

Reaction Mechanism: Halogenation

The electrophilic addition of a halogen (X₂) to the double bond of this compound is initiated by the polarization of the halogen molecule by the electron-rich π-bond of the alkene. This leads to the formation of a bridged halonium ion intermediate. The subsequent nucleophilic attack by the halide ion (X⁻) from the opposite face results in the anti-addition of the halogen atoms across the double bond.

Caption: General mechanism for the halogenation of this compound.

Quantitative Data: Chlorination of Dichlorobutene Isomers

| Starting Material | Electrophile | Catalyst/Solvent | Temperature (°C) | Conversion (%) | Product | Yield (%) | Reference |

| trans-1,4-dichloro-2-butene | Cl₂ | (C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride | 70-75 | 97.5 | meso-1,2,3,4-Tetrachlorobutane | ~100 | [1] |

| trans-1,4-dichloro-2-butene | Cl₂ | None | 50 | 40 | meso-1,2,3,4-Tetrachlorobutane | 95.6 (of converted) | [1] |

Experimental Protocol: Chlorination of a Dichlorobutene (Representative)

This protocol is adapted from the chlorination of trans-1,4-dichloro-2-butene and can serve as a starting point for the chlorination of this compound.[1]

Materials:

-

trans-1,4-dichloro-2-butene (or this compound)

-

Chlorine gas

-

(C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride (80% solution in ethanol)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

To a solution of 17.15 g (0.137 mole) of dichlorobutene, add 0.2 g of an 80% solution of (C₁₂-C₁₄ alkyl)benzyldimethylammonium chloride in ethanol.

-

Heat the reaction mixture to 70-75°C with efficient agitation.

-

Introduce chlorine gas at a rate of 0.27 mole per hour for approximately 54 minutes, achieving a final mole ratio of chlorine to dichlorobutene of 1.03.

-

Monitor the reaction progress by gas chromatography.

-

Upon completion, the reaction mixture can be purified by distillation.

Hydrohalogenation: Addition of Hydrogen Halides

The addition of hydrogen halides (HX, where X = Cl, Br) to this compound is expected to follow Markovnikov's rule. The proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. Due to the presence of the electron-withdrawing chlorine atoms, the regioselectivity of this reaction is of significant interest.

Reaction Mechanism: Hydrohalogenation

The mechanism involves the protonation of the double bond to form a carbocation intermediate. The stability of this carbocation will be influenced by the positions of the chlorine atoms. The subsequent attack of the halide ion will yield the final product.

Caption: Possible pathways for the hydrohalogenation of this compound.

Due to the electron-withdrawing effect of the chlorine atoms, the double bond in this compound is deactivated, and the reaction may require forcing conditions or the use of a Lewis acid catalyst to facilitate the formation of the carbocation intermediate.

Friedel-Crafts Type Reactions: Alkylation and Acylation

Friedel-Crafts reactions involve the substitution of an aromatic proton with an electrophile, typically an alkyl or acyl group, in the presence of a Lewis acid catalyst. While this compound possesses an allylic chloride which could potentially act as an electrophile in a Friedel-Crafts alkylation, it also contains a vinylic chloride. Vinylic halides are generally unreactive in Friedel-Crafts alkylations because the corresponding vinylic carbocation is highly unstable.

Challenges in Friedel-Crafts Reactions with this compound

-

Reactivity of the Vinylic Chloride: The C-Cl bond at the double bond is strong and resistant to cleavage by Lewis acids, making the formation of a vinylic carbocation unfavorable.

-

Carbocation Rearrangements: If a carbocation were to form from the allylic chloride, it could be prone to rearrangement, leading to a mixture of products.

-

Deactivation of the Double Bond: The electron-withdrawing chlorine atoms deactivate the double bond, making it a poor nucleophile to attack an acylium ion in a Friedel-Crafts acylation.

Due to these factors, direct Friedel-Crafts alkylation or acylation involving the double bond of this compound is not a commonly reported or synthetically viable transformation. Alternative strategies, such as the reaction of a pre-formed organometallic derivative of this compound with an electrophile, may be more successful.

Logical Workflow for Investigating Electrophilic Reactions

The following workflow outlines a general approach for researchers investigating the reaction of this compound with a novel electrophile.

Caption: A generalized experimental workflow for studying electrophilic reactions.

Conclusion

This compound exhibits reactivity towards certain electrophiles, particularly halogens, through an electrophilic addition mechanism. While detailed protocols for a wide range of electrophilic reactions are scarce in the literature, the principles of electrophilic addition to alkenes provide a framework for predicting potential reactivity and designing experiments. The presence of two chlorine atoms significantly influences the reactivity of the double bond and the stability of potential carbocation intermediates, presenting both challenges and opportunities for synthetic chemists. Further research into the electrophilic reactions of this molecule could uncover novel transformations and expand its utility as a synthetic intermediate.

References

Application Notes and Protocols: 1,3-Dichloro-2-butene as a Precursor for 2,3-Dichloro-1,3-butadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-dichloro-1,3-butadiene, a valuable diene in synthetic chemistry, from 1,3-dichloro-2-butene. While the primary application of 2,3-dichloro-1,3-butadiene lies in polymer chemistry, particularly as a comonomer in the production of specialized polychloroprene (neoprene) rubbers, its derivatives, such as 2,3-diaryl-1,3-butadienes, are of interest in materials science.[1][2][3] This document outlines the dehydrochlorination reaction, purification methods, and key data. Although not directly implicated in signaling pathways, information on the toxicology of 2,3-dichloro-1,3-butadiene and the metabolism of the parent compound, 1,3-butadiene, is provided for a comprehensive understanding of its biological implications.

Physicochemical Data

A summary of the key physicochemical properties of the precursor and the product is provided in the table below for easy reference.

| Property | This compound | 2,3-Dichloro-1,3-butadiene |

| Molecular Formula | C₄H₆Cl₂ | C₄H₄Cl₂ |

| Molecular Weight | 124.996 g/mol [4] | 122.98 g/mol [1][5] |

| CAS Number | 926-57-8[4] | 1653-19-6[1][5] |

| Boiling Point | 127.2 °C (400.2 K)[4] | 98 °C[1] |

| Appearance | Colorless to light yellow liquid[6][7] | Colorless liquid[1] |

| Purity (Commercial) | >95.0% (mixture of cis and trans isomers)[6] | Not specified |

Synthetic Protocol: Dehydrochlorination of Chlorinated Butanes

The industrial synthesis of 2,3-dichloro-1,3-butadiene often involves the dehydrochlorination of a mixture of chlorinated butanes. A common and well-documented procedure starts from 1,2,3,4-tetrachlorobutane, which upon initial dehydrochlorination yields trichlorobutenes, including 2,3,4-trichloro-1-butene. This intermediate is then further dehydrochlorinated to the desired 2,3-dichloro-1,3-butadiene.[8] A similar dehydrochlorination can be applied to this compound.

Protocol 1: Dehydrochlorination using Aqueous Lime Slurry

This protocol is adapted from a patented industrial process and is suitable for laboratory scale-up.[8] It offers the advantage of using a mild, inexpensive base and yields a purer product compared to stronger bases like sodium hydroxide.[8]

Materials:

-

1,2,3,4-tetrachlorobutane (or a mixture of trichlorobutenes including 2,3,4-trichloro-1-butene)

-

Calcium hydroxide (lime)

-

Deionized water

-

Phenyl-beta-naphthylamine (polymerization inhibitor)

-

Sodium dioctyl sulfosuccinate (wetting agent)

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Fractionating column

-

Distillation head with thermometer

-

Receiving flask

-

Heating mantle

-

Stirrer

Procedure:

-

Inert Atmosphere: Assemble the reaction apparatus and purge with nitrogen gas to remove air.

-

Charge the Reactor: To the three-necked flask, add deionized water and bring to a boil to expel any dissolved oxygen, then cool. Add a slurry of calcium hydroxide in water, the chlorinated butane starting material, a polymerization inhibitor (e.g., 18 g of phenyl-beta-naphthylamine per run in the patent example), and a wetting agent (e.g., 0.1-0.2 g of sodium dioctyl sulfosuccinate).[8]

-

Reaction: Heat the mixture to reflux with stirring. The dehydrochlorination reaction will commence.

-

Distillation: The 2,3-dichloro-1,3-butadiene forms an azeotrope with water that boils at approximately 79 °C.[8] Monitor the temperature at the distillation head. Collect the distillate that comes over at this temperature.

-

Work-up: Separate the organic layer from the aqueous layer in the collected distillate.

-

Purification: The crude 2,3-dichloro-1,3-butadiene can be further purified by fractional distillation under reduced pressure.

Quantitative Data from an Exemplary Industrial Run (adapted from US Patent 2,626,964 A): [8]

| Reactant/Product | Amount |

| 1,2,3,4-Tetrachlorobutane | Not specified |

| Calcium Hydroxide | Not specified |

| Water | Not specified |

| Phenyl-beta-naphthylamine | 18 g |

| Sodium dioctyl sulfosuccinate | 0.1 - 0.2 g |

| Yield of Dichlorobutadiene Fraction | Variable, depends on run |

Note: The patent provides several examples with varying parameters. The yield is reported as the weight of the distilled organic layer.

Protocol 2: Dehydrochlorination using Sodium Hydroxide

While calcium hydroxide is preferred for higher purity, sodium hydroxide can also be used as the dehydrochlorinating agent.[1][8]

Procedure:

The procedure is similar to Protocol 1, with the substitution of aqueous sodium hydroxide solution for the lime slurry. It is important to note that sodium hydroxide is less selective and can lead to the formation of other dichlorobutadiene isomers, making the purification more challenging.[8]

Reaction Scheme and Experimental Workflow

Caption: Experimental workflow for the synthesis and purification of 2,3-dichloro-1,3-butadiene.

Biological Activity and Toxicological Profile

Signaling Pathways:

Currently, there is no scientific literature available that describes a direct role for 2,3-dichloro-1,3-butadiene in specific cellular signaling pathways. Its primary industrial applications are in materials science, and it has not been extensively studied in the context of drug development or as a modulator of biological signaling.

Toxicology and Metabolism:

While not directly studied for its effect on signaling, the toxicological profile of 2,3-dichloro-1,3-butadiene is of importance for researchers handling the compound. It is classified as toxic if swallowed or inhaled and can cause skin and eye irritation.[1]

The metabolism of 2,3-dichloro-1,3-butadiene has not been fully elucidated. However, the metabolic pathways of the parent compound, 1,3-butadiene, have been extensively studied and may provide insights into the potential bioactivation of its chlorinated derivative. 1,3-butadiene is metabolized by cytochrome P450 enzymes to form reactive epoxide intermediates, which are genotoxic and carcinogenic. These epoxides can then be detoxified through hydrolysis or conjugation with glutathione. Given the structural similarities, it is plausible that 2,3-dichloro-1,3-butadiene could undergo similar metabolic activation to form reactive epoxides.

Caption: Hypothetical metabolic pathway of 2,3-dichloro-1,3-butadiene based on 1,3-butadiene metabolism.

Applications in Materials Science

The primary application of 2,3-dichloro-1,3-butadiene is as a comonomer in the production of polychloroprene. The incorporation of 2,3-dichloro-1,3-butadiene into the polymer chain can modify the properties of the resulting elastomer, such as its thermal stability and oil resistance.[1] Polychloroprene, in general, is known for its resistance to degradation from weathering, ozone, and many chemicals, making it a valuable material in various industries, including automotive and construction.

Furthermore, 2,3-dichloro-1,3-butadiene serves as a precursor for the synthesis of 2,3-diaryl-1,3-butadienes through cross-coupling reactions.[2] These diarylbutadienes are of interest for their potential applications in organic electronics and materials science.

Conclusion

The synthesis of 2,3-dichloro-1,3-butadiene from chlorinated butanes via dehydrochlorination is a well-established industrial process that can be adapted for laboratory use. While the compound's direct biological activity in terms of signaling is not documented, its toxicological profile and the metabolic pathways of its parent compound, 1,3-butadiene, warrant careful handling and consideration. The primary utility of 2,3-dichloro-1,3-butadiene for researchers lies in its role as a monomer for specialty polymers and as a building block for novel organic materials.

References

- 1. echemi.com [echemi.com]

- 2. 2,3-Dichloro-1,3-butadiene | C4H4Cl2 | CID 15447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mnrubber.com [mnrubber.com]

- 4. researchgate.net [researchgate.net]

- 5. medisafe-tech.com [medisafe-tech.com]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Application Notes and Protocols for the Dehydrochlorination of Trichlorobutane to Dichlorobutenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dichlorobutenes via the dehydrochlorination of trichlorobutane isomers. Dichlorobutenes are valuable intermediates in organic synthesis, particularly in the production of specialty polymers and pharmaceutical compounds. This guide covers the primary methods of dehydrochlorination, including base-catalyzed, phase-transfer catalyzed, and gas-phase catalytic reactions. It details the underlying E2 elimination mechanism, factors influencing product regioselectivity (Zaitsev's vs. Hofmann's rule), and provides protocols for reaction setup, workup, and product analysis by gas chromatography-mass spectrometry (GC-MS).

Introduction

The dehydrochlorination of trichlorobutanes is a crucial chemical transformation for the production of various dichlorobutene isomers. These isomers, including 1,4-dichloro-1-butene, 1,4-dichloro-2-butene, 1,2-dichloro-3-butene, and 3,4-dichloro-1-butene, serve as versatile building blocks in organic synthesis. The regiochemical outcome of the dehydrochlorination is highly dependent on the starting trichlorobutane isomer and the reaction conditions employed, particularly the nature of the base and the catalyst. This application note outlines the key methodologies for performing this reaction and for the subsequent analysis of the product mixture.

Reaction Mechanisms and Regioselectivity